N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a piperidine sulfonyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N4-substituted sulfonamides: These compounds share the sulfonamide group and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties
Uniqueness
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H27N3O2S2 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-3-propyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H27N3O2S2/c1-2-14-26-22(18-29-23(26)24-20-11-5-3-6-12-20)19-10-9-13-21(17-19)30(27,28)25-15-7-4-8-16-25/h3,5-6,9-13,17-18H,2,4,7-8,14-16H2,1H3 |
InChI Key |
IJQKCGKLGKMUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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